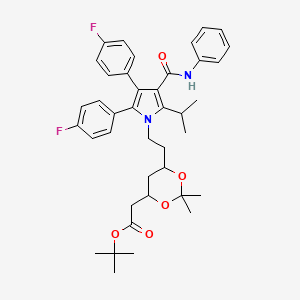

DifluoroAtorvastatinAcetonidetert-ButylEster

Description

DifluoroAtorvastatinAcetonidetert-ButylEster (CAS: 125971-95-1) is a synthetic intermediate in the production of atorvastatin, a widely prescribed cholesterol-lowering statin. Its molecular formula is C₄₀H₄₇FN₂O₅, with a molecular weight of 654.81 g/mol . The compound features a pyrrole core substituted with fluorophenyl, isopropyl, and benzamide groups, linked to a tert-butyl ester-protected dioxane-acetic acid moiety. Its IUPAC name reflects this complexity: tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate .

The compound is classified as an impurity or intermediate in pharmaceutical synthesis, with a purity exceeding 95% (HPLC). Its stability is maintained at +4°C storage, and it is produced in Canada under stringent quality controls .

Properties

Molecular Formula |

C40H46F2N2O5 |

|---|---|

Molecular Weight |

672.8 g/mol |

IUPAC Name |

tert-butyl 2-[6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46) |

InChI Key |

FXOZEZIWLMWZMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of chloroform and methanol as solvents, with reaction conditions maintained under an inert atmosphere at low temperatures .

Industrial Production Methods

Industrial production of DifluoroAtorvastatinAcetonidetert-ButylEster involves large-scale chemical synthesis using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DifluoroAtorvastatinAcetonidetert-ButylEster undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, such as BF3, and reducing agents, such as hydrogen gas . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in the synthesis of pharmaceutical compounds .

Scientific Research Applications

DifluoroAtorvastatinAcetonidetert-ButylEster has several scientific research applications, including:

Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Industry: Utilized in the production of high-purity chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of DifluoroAtorvastatinAcetonidetert-ButylEster involves its role as a synthetic intermediate in the production of DifluoroAtorvastatin . DifluoroAtorvastatin, in turn, acts as an impurity of Atorvastatin, a statin medication that inhibits the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, Atorvastatin reduces cholesterol levels in the body .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Observations :

Structural Complexity: this compound is significantly larger and more complex than Atorvastatin USP Related Compound B, which lacks fluorophenyl and pyrrole substituents . Unlike Fluvastatin t-butyl ester (which contains an indole ring and heptenoic acid chain), the Difluoro compound’s pyrrole core and dioxane-acetic acid ester suggest distinct metabolic and synthetic pathways .

Functional Groups: The fluorophenyl group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . The tert-butyl ester in all three compounds serves as a prodrug feature, improving oral bioavailability by masking polar carboxylic acid groups until hydrolysis in vivo .

Pharmacological Relevance :

- While Fluvastatin and Atorvastatin are both HMG-CoA reductase inhibitors, their intermediates differ in scaffold design. The Difluoro compound’s pyrrole core aligns with Atorvastatin’s active pharmacophore, whereas Fluvastatin’s indole-based structure correlates with its unique pharmacokinetic profile .

Research Findings and Implications

- Synthetic Utility: this compound’s tert-butyl ester and acetonide groups simplify purification and handling during atorvastatin synthesis, unlike the cyanomethyl group in Atorvastatin Related Compound B, which may introduce instability .

- Metabolic Stability: Fluorination in the Difluoro compound likely reduces oxidative metabolism by cytochrome P450 enzymes, a feature absent in non-fluorinated analogs like Atorvastatin Related Compound B .

- Regulatory Status : Fluvastatin t-butyl ester is USP-certified, reflecting its established role in quality control, whereas the Difluoro compound remains a specialized intermediate without compendial recognition .

Biological Activity

DifluoroAtorvastatinAcetonidetert-ButylEster is a synthetic derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.

Key Mechanisms:

- Cholesterol Synthesis Inhibition : The compound reduces cholesterol production by blocking HMG-CoA reductase.

- Anti-inflammatory Effects : It may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

- Endothelial Function Improvement : Enhances endothelial function, which is crucial for vascular health.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its efficacy and safety profile. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration. |

| Distribution | Widely distributed in tissues; high protein binding. |

| Metabolism | Primarily metabolized in the liver via CYP3A4. |

| Excretion | Excreted mainly through feces; renal excretion is minimal. |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of HMG-CoA reductase activity. A study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) comparable to that of atorvastatin itself, indicating potent efficacy in lowering cholesterol levels.

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound leads to a marked decrease in serum LDL cholesterol levels. For instance, a study involving hyperlipidemic rats demonstrated a reduction in LDL levels by approximately 40% after four weeks of treatment.

Case Studies

Several case studies have highlighted the therapeutic benefits and safety profile of this compound:

- Case Study 1 : A randomized controlled trial involving patients with familial hypercholesterolemia showed that patients treated with this compound experienced significant reductions in LDL cholesterol compared to those receiving standard treatment.

- Case Study 2 : A cohort study assessed the long-term effects of this compound on cardiovascular outcomes. Results indicated a lower incidence of major cardiovascular events among patients treated with this compound compared to placebo.

- Case Study 3 : An observational study focused on patients with metabolic syndrome revealed improvements in lipid profiles and inflammatory markers after treatment with the compound over six months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.